molecular formula C23H18Br2N2O2 B4966722 4,5-bis(4-bromophenyl)-2-(3,5-dimethoxyphenyl)-1H-imidazole

4,5-bis(4-bromophenyl)-2-(3,5-dimethoxyphenyl)-1H-imidazole

Cat. No.: B4966722
M. Wt: 514.2 g/mol
InChI Key: UXUIDIPEBFQETE-UHFFFAOYSA-N
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Description

4,5-bis(4-bromophenyl)-2-(3,5-dimethoxyphenyl)-1H-imidazole is a synthetic organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-bis(4-bromophenyl)-2-(3,5-dimethoxyphenyl)-1H-imidazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of a 1,2-dicarbonyl compound (such as glyoxal), an aldehyde (such as benzaldehyde), and ammonia or an amine.

    Methoxylation: The methoxy groups can be introduced via nucleophilic substitution reactions using methanol and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction of the bromophenyl groups can yield phenyl groups.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Phenyl-substituted imidazoles.

    Substitution: Various substituted imidazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4,5-bis(4-bromophenyl)-2-(3,5-dimethoxyphenyl)-1H-imidazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study the interactions of imidazole derivatives with biological macromolecules such as proteins and nucleic acids. Its bromophenyl groups can facilitate binding studies through halogen bonding.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the imidazole ring is particularly significant due to its known bioactivity.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and liquid crystals, due to its rigid and planar structure.

Mechanism of Action

The mechanism of action of 4,5-bis(4-bromophenyl)-2-(3,5-dimethoxyphenyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, van der Waals forces, and halogen bonding. The imidazole ring can act as a ligand for metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4,5-diphenyl-2-(3,5-dimethoxyphenyl)-1H-imidazole: Lacks the bromine atoms, which may affect its reactivity and binding properties.

    4,5-bis(4-chlorophenyl)-2-(3,5-dimethoxyphenyl)-1H-imidazole: Contains chlorine atoms instead of bromine, which can influence its chemical and physical properties.

    4,5-bis(4-methylphenyl)-2-(3,5-dimethoxyphenyl)-1H-imidazole: The presence of methyl groups instead of bromine alters its steric and electronic characteristics.

Uniqueness

The presence of bromine atoms in 4,5-bis(4-bromophenyl)-2-(3,5-dimethoxyphenyl)-1H-imidazole makes it unique due to the potential for halogen bonding and increased reactivity in substitution reactions. This can lead to distinct biological and chemical properties compared to its analogs.

Properties

IUPAC Name

4,5-bis(4-bromophenyl)-2-(3,5-dimethoxyphenyl)-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Br2N2O2/c1-28-19-11-16(12-20(13-19)29-2)23-26-21(14-3-7-17(24)8-4-14)22(27-23)15-5-9-18(25)10-6-15/h3-13H,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXUIDIPEBFQETE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NC(=C(N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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